Gram-Selectivity Profile
In a direct comparative study of four chemically synthesized peptides from R. chensinensis, chensirin-1 was active against Bacillus cereus and Streptococcus lactis (MIC = 11.6 µM) but showed no activity against Gram-negative bacteria. In contrast, brevinin-1CEa exhibited a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative organisms [1]. This Gram-positive selectivity of chensirin-1 is mechanistically attributed to its inability to translocate across the lipopolysaccharide (LPS) outer membrane of Gram-negative bacteria, which induces peptide oligomerization and prevents membrane access [2].
| Evidence Dimension | Antibacterial spectrum (Gram coverage) |
|---|---|
| Target Compound Data | Active against Gram-positive only (B. cereus MIC = 11.6 µM, S. lactis MIC = 11.6 µM); inactive against all Gram-negative bacteria tested |
| Comparator Or Baseline | Brevinin-1CEa: broad-spectrum activity against both Gram-positive and Gram-negative bacteria; Temporin-1CEa: broad-spectrum activity against both Gram-positive and Gram-negative bacteria |
| Quantified Difference | Chensirin-1 shows exclusive Gram-positive activity; brevinin-1CEa and temporin-1CEa are broad-spectrum (qualitative difference in spectrum breadth) |
| Conditions | Broth microdilution assay; synthetic peptides; B. cereus AS 1.126, S. lactis AS 1.1690; incubation at 37°C |
Why This Matters
For applications requiring selective targeting of Gram-positive pathogens without disrupting Gram-negative commensal flora (e.g., topical Gram-positive infection models), chensirin-1's selectivity profile offers a distinct advantage over broad-spectrum alternatives.
- [1] Shang D, Yu F, Li J, Zheng J, Zhang L, Li Y. Molecular Cloning of cDNAs Encoding Antimicrobial Peptide Precursors from the Skin of the Chinese Brown Frog, Rana chensinensis. Zoolog Sci. 2009;26(3):220-226. doi:10.2108/zsj.26.220 View Source
- [2] Shang D, Sun Y, Wang C, et al. Membrane interaction and antibacterial properties of chensinin-1, an antimicrobial peptide with atypical structural features from the skin of Rana chensinensis. Appl Microbiol Biotechnol. 2012;96(6):1551-1560. doi:10.1007/s00253-012-4148-3 View Source
